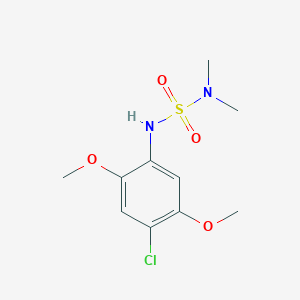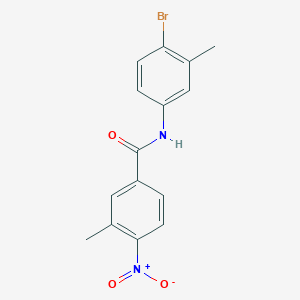![molecular formula C19H21Cl2N3O3 B5609563 2-(2,6-dichlorobenzyl)-5-[(3-propylmorpholin-4-yl)carbonyl]pyrimidin-4-ol](/img/structure/B5609563.png)
2-(2,6-dichlorobenzyl)-5-[(3-propylmorpholin-4-yl)carbonyl]pyrimidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of heterocyclic compounds, particularly featuring pyrimidin-4-ol as a core structural component. It's known for its diverse applications in various fields of chemistry and biochemistry.
Synthesis Analysis
The synthesis of compounds like 2-(2,6-dichlorobenzyl)-5-[(3-propylmorpholin-4-yl)carbonyl]pyrimidin-4-ol often involves one-pot synthesis methods. For instance, Özdemir et al. (2015) described a novel one-pot synthesis method for a related heterocyclic compound, showcasing the use of spectroscopic methods like FT-IR, NMR, and X-ray diffraction for characterization (Özdemir et al., 2015).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using X-ray crystallography, NMR, and density functional theory (DFT) calculations. For example, the study by Barakat et al. (2015) on a similar compound utilized these methods to determine the molecular structure and relative stabilities of isomers (Barakat et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of pyrimidin-4-ol derivatives involves various reactions like chlorination, as discussed by Harnden and Hurst (1990), who explored the chlorination of pyrimidin-4-ols having 5-nitrogen functionality (Harnden & Hurst, 1990). Additionally, the synthesis by Özdemir et al. (2015) revealed insights into the chemical properties through spectroscopic studies.
Propiedades
IUPAC Name |
2-[(2,6-dichlorophenyl)methyl]-5-(3-propylmorpholine-4-carbonyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N3O3/c1-2-4-12-11-27-8-7-24(12)19(26)14-10-22-17(23-18(14)25)9-13-15(20)5-3-6-16(13)21/h3,5-6,10,12H,2,4,7-9,11H2,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZIAKPTHSASFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1COCCN1C(=O)C2=CN=C(NC2=O)CC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({4-methyl-5-[1-(1H-pyrazol-3-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5609486.png)
![3-(1-methylbutyl)-8-[(6-methylpyridin-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5609491.png)
![1-(2-{4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-benzimidazole](/img/structure/B5609500.png)
![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]piperidine](/img/structure/B5609504.png)

![2-methyl-4-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5609509.png)
![(1R*,3S*)-3-ethoxy-7-(2,3,4,9-tetrahydro-1H-carbazol-7-ylcarbonyl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5609514.png)
![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1(2H)-pyridinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5609533.png)
![10-[(6-hydroxy-1,4-oxazepan-4-yl)carbonyl]-9-methoxy-2,3,4,5-tetrahydropyrido[1,2-d][1,4]diazepin-7(1H)-one hydrochloride](/img/structure/B5609540.png)

![2-(1H-benzimidazol-2-ylthio)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B5609552.png)
![2-hydroxy-N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}acetamide](/img/structure/B5609564.png)
![N-(2-methoxyphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B5609569.png)
